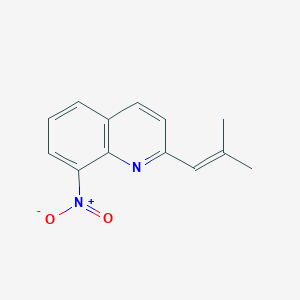

2-(2-Methylprop-1-enyl)-8-nitroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methylprop-1-enyl)-8-nitroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer. Its structural properties allow for modifications that enhance the therapeutic efficacy of anti-cancer drugs. Research indicates that derivatives of 2-(2-Methylprop-1-enyl)-8-nitroquinoline exhibit significant cytotoxic effects against cancer cell lines, making it a promising candidate for further drug development .

Analytical Chemistry

Fluorescent Probe Applications

In analytical chemistry, this compound serves as a fluorescent probe. It is employed in various analytical methods to detect and quantify specific biomolecules in complex mixtures. This application is particularly useful in biochemical assays where sensitivity and specificity are crucial for accurate measurements .

Material Science

Advanced Materials Formulation

The compound is also used in the formulation of advanced materials, including polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials. For instance, the incorporation of this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance applications .

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological targets provides insights into various biological processes and potential therapeutic targets. For example, studies have shown that modifications of the nitro group can influence binding affinity to specific receptors, which is critical for drug design .

Environmental Monitoring

Detection of Pollutants

In environmental science, this compound has applications in detecting pollutants. It can be used to monitor hazardous substances in water and soil samples, helping industries comply with environmental regulations. The compound's sensitivity allows for the detection of trace levels of contaminants, which is vital for environmental protection efforts .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceutical | Drug Synthesis | Key intermediate for anti-cancer drug development enhancing therapeutic efficacy |

| Analytical Chemistry | Fluorescent Probes | Used for detection and quantification of biomolecules in complex mixtures |

| Material Science | Advanced Materials | Improves durability and performance of polymers and coatings |

| Biochemical Research | Enzyme Inhibition & Receptor Binding | Provides insights into biological processes and potential therapeutic targets |

| Environmental Monitoring | Detection of Pollutants | Monitors hazardous substances in water and soil samples |

Propriétés

Formule moléculaire |

C13H12N2O2 |

|---|---|

Poids moléculaire |

228.25 g/mol |

Nom IUPAC |

2-(2-methylprop-1-enyl)-8-nitroquinoline |

InChI |

InChI=1S/C13H12N2O2/c1-9(2)8-11-7-6-10-4-3-5-12(15(16)17)13(10)14-11/h3-8H,1-2H3 |

Clé InChI |

LDJZIZJDQGERPX-UHFFFAOYSA-N |

SMILES canonique |

CC(=CC1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1)C |

Synonymes |

2-(2-methylprop-1-enyl)-8-nitroquinoline |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.